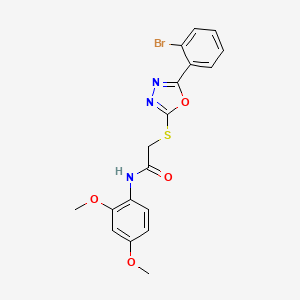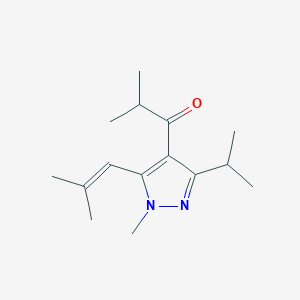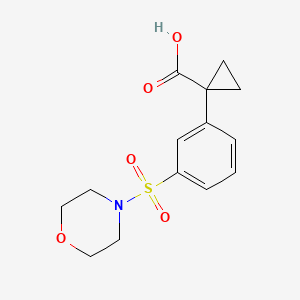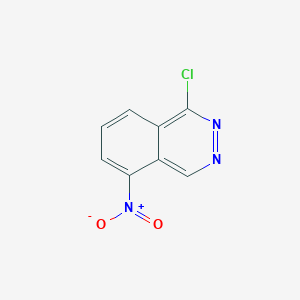![molecular formula C8H5F2NO2S B11780199 2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole](/img/structure/B11780199.png)
2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethoxybenzaldehyde in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in large-scale synthesis . These methods allow for the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2-(Difluoromethoxy)-benzoxazole
- 2-Mercaptobenzoxazole
- 2-(Trifluoromethoxy)-benzoxazole
Uniqueness
2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and mercapto groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in other oxazole derivatives, making this compound particularly interesting for research and development .
Properties
Molecular Formula |
C8H5F2NO2S |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-4-2-1-3-5(14)6(4)12-8/h1-3,7,14H |
InChI Key |
DUXNZPXPHGLCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)


![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)

![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)






